N,N,1,2-TETRAMETHYLDISILANAMINE)
Description
N,N,1,2-Tetramethyldisilanamine (CAS 169228-98-2) is a silicon-containing amine with the molecular formula C₄H₁₅NSi₂. Its structure features a disilane backbone (two silicon atoms bonded to each other) with methyl groups at the 1- and 2-positions of the silicon chain and N,N-dimethyl substitution on the amine group. This compound belongs to the broader class of silanamines, which are characterized by silicon-nitrogen bonds and diverse substituents influencing their reactivity and applications.
Properties
CAS No. |
169228-98-2 |
|---|---|
Molecular Formula |
C8H8N2O |
Synonyms |
N,N,1,2-TETRAMETHYLDISILANAMINE) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds are selected for comparison based on structural similarities (silicon-nitrogen frameworks or analogous substitution patterns):
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Silicon Content and Bonding: N,N,1,2-Tetramethyldisilanamine contains two silicon atoms in a linear disilane backbone, offering moderate reactivity for silicon-nitrogen bond formation. N,N-Bis(disilanyl)-disilanamine (CAS 14635-45-1) features six silicon atoms in a branched structure, likely enhancing thermal stability but reducing solubility in organic solvents due to its inorganic-rich framework .
The ethynyl groups in 1,2-Disilanediamine (CAS 880327-42-4) suggest utility in click chemistry or polymerization, contrasting with the purely aliphatic substituents of the tetramethyl ethanediamine (CAS 110-18-9) .
Organic vs. Hybrid Systems :
- 1,2-Ethanediamine, N,N,N',N'-Tetramethyl- (CAS 110-18-9) lacks silicon but shares a tetramethylamine motif. This organic analogue is widely used as a ligand or base in coordination chemistry, highlighting the functional divergence between silicon-containing and purely organic amines .
Research Findings and Data Gaps
While the provided evidence lacks detailed reactivity or application data for silanamines, structural analysis suggests:
- Silicon-rich compounds (e.g., CAS 14635-45-1) may exhibit higher thermal stability, making them candidates for high-temperature processes.
- Bulky substituents (e.g., in CAS 880327-42-4) could hinder nucleophilic attacks, altering reaction pathways compared to simpler derivatives like N,N,1,2-Tetramethyldisilanamine.
- Comparative physical properties (e.g., boiling points, solubility) remain underexplored in the literature reviewed, necessitating further experimental studies.
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